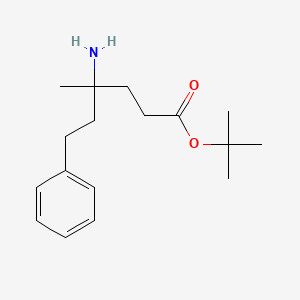![molecular formula C8H14FN B14907295 7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
7-Fluoro-1-azaspiro[3.5]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-1-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where a fluorine atom is attached to the azaspiro[3.5]nonane core. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-azaspiro[3.5]nonane typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: N-Boc-4-methylenepiperidine is prepared through a Wittig reaction.
Cyclization: Trichloroacetyl chloride is used in the presence of zinc/copper to catalyze a [2+2] cyclization, forming N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.
Deprotection: Finally, 2 mol/L hydrochloric acid-ethyl acetate is used to remove the Boc group, yielding the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .
化学反応の分析
Types of Reactions
7-Fluoro-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
7-Fluoro-1-azaspiro[3.5]nonane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel drugs, particularly as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 7-Fluoro-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as FAAH. The compound inhibits FAAH by binding to its active site, thereby preventing the breakdown of fatty acid amides and enhancing endocannabinoid signaling . This mechanism is crucial for its potential therapeutic effects in conditions like pain, inflammation, and neurological disorders .
類似化合物との比較
Similar Compounds
7-Azaspiro[3.5]nonane: This compound shares the same core structure but lacks the fluorine atom.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring structure.
Uniqueness
7-Fluoro-1-azaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .
特性
分子式 |
C8H14FN |
|---|---|
分子量 |
143.20 g/mol |
IUPAC名 |
7-fluoro-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-6-10-8/h7,10H,1-6H2 |
InChIキー |
RJOZIXDNNCLHFY-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1F)CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


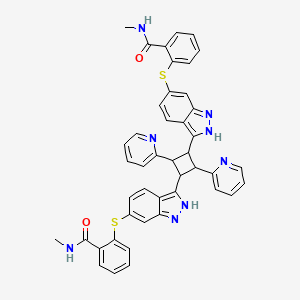

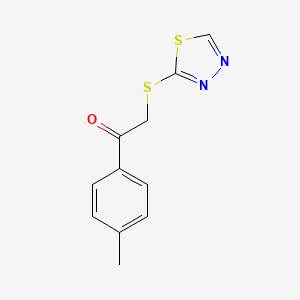


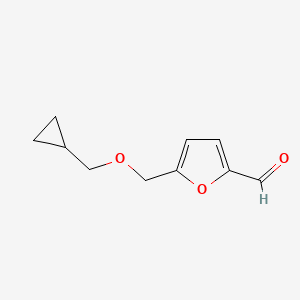
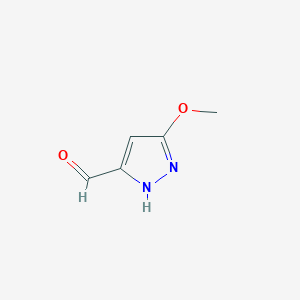
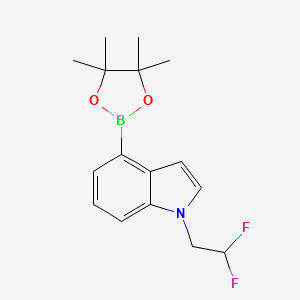
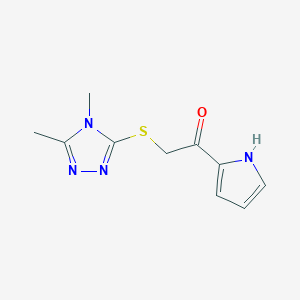
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)


![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
